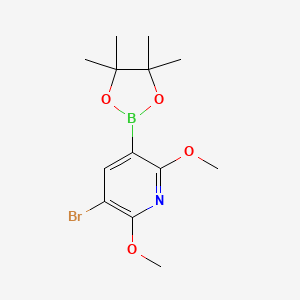
butyl 3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-methylbut-2-enoate is a volatile organic compound (VOC) found in many everyday products such as paints, coatings, and adhesives. It is also found in the environment, where it is generated naturally by the breakdown of plant material. Butyl 3-methylbut-2-enoate is used in a variety of laboratory experiments, and its properties have been studied extensively.
Mechanism of Action
Butyl 3-methylbut-2-enoate is a volatile organic compound, which means that it is readily vaporized and can be inhaled. Once inhaled, it is absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and eventually excreted in the urine.
Biochemical and Physiological Effects
Butyl 3-methylbut-2-enoate has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to have an effect on the immune system, and has been shown to reduce inflammation. In animal studies, it has been found to reduce the severity of asthma symptoms.
Advantages and Limitations for Lab Experiments
Butyl 3-methylbut-2-enoate is a useful compound for laboratory experiments due to its volatility and ability to be easily vaporized. It is also relatively inexpensive and readily available. However, it is important to note that it is a volatile organic compound, which means that it can be hazardous if not handled properly.
Future Directions
In the future, butyl 3-methylbut-2-enoate could be used in the development of new drugs and therapies for a variety of diseases and conditions. It could also be used as a starting material for the synthesis of other compounds, such as polymers and other organic compounds. Additionally, it could be studied further to determine its effects on the immune system, and its potential use as an anti-inflammatory agent. Finally, it could be used in the development of new materials, such as coatings and adhesives.
Synthesis Methods
Butyl 3-methylbut-2-enoate can be synthesized from the reaction of 3-methylbutan-2-ol and acetic anhydride in the presence of sulfuric acid. The reaction is carried out at a temperature of 70°C and a pressure of 1.5 atm. The product is then purified by distillation under reduced pressure.
Scientific Research Applications
Butyl 3-methylbut-2-enoate has been used in a variety of scientific applications. It has been used as a precursor in the synthesis of other compounds, such as butyl 3-methylbutanoate and butyl 3-methylbut-2-enamide. It has also been used in the synthesis of polymers, as a solvent in the production of polymers, and as a starting material for the synthesis of other compounds.
properties
| { "Design of the Synthesis Pathway": "The synthesis of butyl 3-methylbut-2-enoate can be achieved through an esterification reaction between butanol and 3-methylbut-2-enoic acid.", "Starting Materials": [ "Butanol", "3-methylbut-2-enoic acid", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "Add 3-methylbut-2-enoic acid (0.1 mol) to a round-bottom flask and add butanol (0.1 mol) dropwise with stirring.", "Add a few drops of concentrated sulfuric acid as a catalyst and reflux the mixture for 4 hours.", "Allow the mixture to cool and add a saturated solution of sodium chloride to the flask.", "Extract the ester with diethyl ether and wash the organic layer with a saturated solution of sodium bicarbonate.", "Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Distill the solution under reduced pressure to obtain butyl 3-methylbut-2-enoate as a colorless liquid." ] } | |
CAS RN |
54056-51-8 |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




